2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide” is a compound that has been studied for its potential analgesic properties . It is a selective activator for TWIK-related K+ (TREK) channels, which are potential targets for pain relief .
Synthesis Analysis
The compound is related to a series of 22 analogs of thiazole orange, a commercial cyanine dye with antileishmanial activity . These analogs were synthesized to increase the selectivity of such compounds while maintaining efficacy .
Molecular Structure Analysis
The compound binds to the cryptic binding site formed by P1 and TM4 in TREK-1, as suggested by computational modeling and experimental analysis . The carboxyl group of the compound is a structural determinant for binding to TREK-1/2 .
Chemical Reactions Analysis
The compound is part of a series of cyanines possessing substitutions on the quinolinium ring system . These cyanines displayed potency against Leishmania donovani axenic amastigotes .
Wissenschaftliche Forschungsanwendungen
Adenosine A3 Receptor Antagonism
Research has demonstrated that derivatives of thiadiazole, including compounds with methoxyphenyl and thiadiazole structures similar to the chemical , have been synthesized and evaluated as potent and selective antagonists for human adenosine A3 receptors. These compounds, particularly those with a methoxy group in the phenyl ring and specific N-acetyl or propionyl substitutions, have shown significant increases in binding affinity and selectivity for adenosine A3 receptors. The most potent antagonist in this series exhibited a Ki value of 0.79 nM at human adenosine A3 receptors, indicating strong antagonistic properties in functional assays related to cAMP biosynthesis, which is a key signal transduction pathway of adenosine A3 receptors. This suggests potential applications in research focused on the modulation of adenosine receptor activity and its implications in various physiological and pathological processes (Jung et al., 2004).
Photodynamic Therapy in Cancer Treatment
Another study on the applications of thiadiazole derivatives, particularly those containing benzenesulfonamide groups linked to Schiff bases and substituted zinc phthalocyanines, revealed significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds demonstrated high singlet oxygen quantum yields and good fluorescence properties, essential for Type II photosensitizers used in PDT. The research highlighted the remarkable potential of these compounds in treating cancer through photodynamic therapy, pointing towards their use as efficient photosensitizers in the medical field (Pişkin et al., 2020).
Antimicrobial and Antiviral Properties
Research on benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety has demonstrated good antimicrobial and antiviral activities. These compounds were found to be effective against tobacco mosaic virus (TMV) and several bacterial strains, including Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs). Specifically, some compounds showed anti-Xoo and anti-Rs effects surpassing those of standard drugs, suggesting potential applications in developing new antibacterial and antiviral agents (Tang et al., 2019).
Wirkmechanismus
Safety and Hazards
While the compound has shown promising results in pain relief, the potential toxicity of these agents is a concern . Despite the high antileishmanial potency of the target compounds, their toxicity suggests that further information regarding the target(s) of these molecules is needed to aid their development as antileishmanials .
Eigenschaften
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S3/c1-11-3-8-14-15(9-11)27-18(20-14)21-16(24)10-26-19-22-17(23-28-19)12-4-6-13(25-2)7-5-12/h3-9H,10H2,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXKDXNQZHSWPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=NS3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.